

# ODM-204 in the Landscape of Anti-Androgen Cross-Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of novel anti-androgen therapies has significantly altered the treatment landscape for castration-resistant prostate cancer (CRPC). However, the sequential use of these agents is often hampered by cross-resistance, a phenomenon where resistance to one drug confers resistance to another. This guide provides a comparative analysis of **ODM-204**, a dual inhibitor of the androgen receptor (AR) and CYP17A1, in the context of cross-resistance with other prominent anti-androgens. While direct comparative cross-resistance studies involving **ODM-204** are limited, this document synthesizes available preclinical and clinical data to offer valuable insights for the research and drug development community.

## **Mechanism of Action: A Dual Approach**

**ODM-204** distinguishes itself from other anti-androgens through its dual mechanism of action. It not only acts as a potent antagonist of the androgen receptor but also inhibits CYP17A1, a critical enzyme in androgen biosynthesis.[1][2][3] This two-pronged attack aims to more effectively suppress the androgen signaling axis, which remains a key driver of CRPC progression.





Click to download full resolution via product page

Figure 1: Dual inhibitory mechanism of **ODM-204** compared to other anti-androgens.



# **Preclinical Efficacy of ODM-204**

In preclinical studies, **ODM-204** has demonstrated significant anti-tumor activity. It effectively inhibits the proliferation of androgen-dependent prostate cancer cell lines and reduces tumor growth in xenograft models.

| Parameter                               | Cell Line/Model                | Result | Reference |
|-----------------------------------------|--------------------------------|--------|-----------|
| AR Binding Affinity<br>(Ki)             | Rat prostate cytosolic lysates | 47 nM  | [4][5][6] |
| CYP17A1 Inhibition (IC50)               | Human testicular microsomes    | 22 nM  | [4][5][6] |
| Inhibition of AR<br>Mutants (IC50)      | AR(T877A)                      | 95 nM  | [6]       |
| AR(W741L)                               | 277 nM                         | [6]    | _         |
| AR(F876L)                               | 6 nM                           | [6]    |           |
| Cell Proliferation<br>Inhibition (IC50) | LNCaP cells                    | 170 nM | [6]       |
| VCaP cells                              | 280 nM                         | [6]    |           |
| Tumor Growth Inhibition                 | VCaP xenograft<br>model        | 66%    | [4][6]    |

### **Clinical Data for ODM-204**

A Phase I dose-escalation study (NCT02344017) evaluated the safety and preliminary efficacy of **ODM-204** in patients with metastatic CRPC.[7][8]



| Parameter                                 | Value                                                                       | Reference  |
|-------------------------------------------|-----------------------------------------------------------------------------|------------|
| Patients Enrolled                         | 23                                                                          | [7][9][10] |
| Dose Levels                               | 50, 100, 200, 300, 500 mg<br>twice daily                                    | [7][8][10] |
| PSA Response (≥50% reduction at 12 weeks) | 13% of patients                                                             | [7][8][9]  |
| Most Common Adverse Events                | Fatigue (26%), Nausea (26%),<br>Decreased appetite (22%),<br>Diarrhea (22%) | [7][8]     |

While **ODM-204** was generally well-tolerated and showed signs of anti-tumor activity, its development was halted due to unfavorable pharmacokinetic properties.[9][11][12] Specifically, steady-state plasma concentrations of the drug decreased over time, particularly at higher doses.[7][8]

# **Cross-Resistance Among Other Anti-Androgens**

Extensive research has established the existence of cross-resistance among secondgeneration anti-androgens such as enzalutamide, apalutamide, and darolutamide. This phenomenon is often driven by mechanisms that bypass AR blockade.



Click to download full resolution via product page



Figure 2: Known cross-resistance pathways among second-line anti-androgens.

Studies have shown that prostate cancer cells resistant to enzalutamide or abiraterone often exhibit cross-resistance to apalutamide and darolutamide.[13] A key driver of this is the upregulation of the AKR1C3 enzyme and the expression of AR splice variants, such as AR-V7, which can function independently of ligand binding.[13]

| Resistance Scenario                       | Observed Cross-<br>Resistance                    | Potential Mechanism                                                                               | Reference    |
|-------------------------------------------|--------------------------------------------------|---------------------------------------------------------------------------------------------------|--------------|
| Enzalutamide/Abirater one Resistant Cells | Cross-resistance to apalutamide and darolutamide | Upregulation of AKR1C3/AR-V7 axis                                                                 | [13]         |
| Apalutamide Resistant<br>Cells            | Cross-resistance to other anti-androgens         | Emergence of more aggressive phenotypes (e.g., cancer stem cells, neuroendocrine differentiation) | [14][15][16] |

A network meta-analysis of studies on non-metastatic CRPC suggested that while apalutamide and enzalutamide may be more efficacious in terms of metastasis-free survival, darolutamide appears to have a more favorable tolerability profile.[17] Another meta-analysis concluded that apalutamide and enzalutamide were the most effective for improving metastasis-free survival in this patient population.[18]

# **Experimental Protocols**

In Vitro Cell Proliferation Assay (Example)

- Cell Culture: LNCaP and VCaP prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
- Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of ODM-204 or other anti-androgens.
- Incubation: Plates are incubated for a specified period (e.g., 72 hours).



- Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the doseresponse curves.

In Vivo Xenograft Study (Example)

- Animal Model: Immunocompromised male mice (e.g., nude mice) are used.
- Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of ODM-204, vehicle control, or other anti-androgens.[6]
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.[4][6]

### **Conclusion and Future Directions**

**ODM-204**, with its dual inhibition of the androgen receptor and CYP17A1, represents a rational approach to overcoming resistance in CRPC. Preclinical data demonstrated its potential to inhibit both androgen synthesis and AR signaling. However, its clinical development was halted due to pharmacokinetic challenges.

The extensive evidence of cross-resistance among other second-generation anti-androgens underscores the need for novel therapeutic strategies. While direct comparative data for **ODM-204** is unavailable, its unique mechanism of action suggests it could have had a different cross-resistance profile. Future drug development efforts may benefit from exploring dual-acting agents with improved pharmacokinetic properties. Understanding the complex interplay of resistance mechanisms, including the role of AR splice variants and bypass pathways, will be crucial in designing the next generation of therapies for advanced prostate cancer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ODM-204: A novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer—Preclinical data. ASCO [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 10. researchgate.net [researchgate.net]
- 11. ODM-204, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. science.rsu.lv [science.rsu.lv]
- 13. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. urotoday.com [urotoday.com]
- 17. d-nb.info [d-nb.info]



- 18. Frontiers | Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis [frontiersin.org]
- To cite this document: BenchChem. [ODM-204 in the Landscape of Anti-Androgen Cross-Resistance: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150134#cross-resistance-studies-with-odm-204-and-other-anti-androgens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com